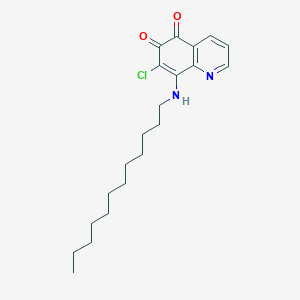
7-Chloro-8-dodecylamino-5,6-quinolinedione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-Chloro-8-dodecylamino-5,6-quinolinedione is a synthetic organic compound with the molecular formula C21H29ClN2O2 It belongs to the quinolinedione family, characterized by a quinoline core with two ketone groups at positions 5 and 6, a chlorine atom at position 7, and a dodecylamino group at position 8
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-8-dodecylamino-5,6-quinolinedione typically involves the following steps:
Starting Material: The synthesis begins with a quinoline derivative, often 5,6-quinolinedione.
Amination: The dodecylamino group is introduced through a nucleophilic substitution reaction. This involves reacting the chlorinated quinolinedione with dodecylamine under basic conditions, often using a solvent like ethanol or methanol.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction conditions, such as temperature and pressure, is common to optimize the production process.
化学反应分析
Types of Reactions
7-Chloro-8-dodecylamino-5,6-quinolinedione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinolinedione to hydroquinoline derivatives.
Substitution: The chlorine atom at position 7 can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Nucleophiles like primary amines or thiols in the presence of a base (e.g., sodium hydroxide, NaOH) facilitate substitution reactions.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Hydroquinoline derivatives.
Substitution: Various substituted quinolinediones depending on the nucleophile used.
科学研究应用
7-Chloro-8-dodecylamino-5,6-quinolinedione has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial or anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and bacterial infections.
Industry: Utilized in the development of materials with specific electronic or optical properties.
作用机制
The mechanism of action of 7-Chloro-8-dodecylamino-5,6-quinolinedione involves its interaction with cellular components. The compound can intercalate into DNA, disrupting replication and transcription processes. It may also inhibit enzymes involved in cellular metabolism, leading to cell death. The dodecylamino group enhances its lipophilicity, facilitating its entry into cells and interaction with intracellular targets.
相似化合物的比较
Similar Compounds
7-Chloro-5,6-quinolinedione: Lacks the dodecylamino group, making it less lipophilic.
8-Dodecylamino-5,6-quinolinedione: Lacks the chlorine atom, potentially altering its reactivity and biological activity.
7-Chloro-8-amino-5,6-quinolinedione: Has a shorter amino group, affecting its cellular uptake and interaction.
Uniqueness
7-Chloro-8-dodecylamino-5,6-quinolinedione is unique due to the combination of the chlorine atom and the long dodecylamino chain, which confer specific chemical and biological properties. This combination enhances its ability to penetrate cell membranes and interact with intracellular targets, making it a valuable compound for research and potential therapeutic applications.
属性
CAS 编号 |
25943-50-4 |
|---|---|
分子式 |
C21H29ClN2O2 |
分子量 |
376.9 g/mol |
IUPAC 名称 |
7-chloro-8-(dodecylamino)quinoline-5,6-dione |
InChI |
InChI=1S/C21H29ClN2O2/c1-2-3-4-5-6-7-8-9-10-11-14-24-19-17(22)21(26)20(25)16-13-12-15-23-18(16)19/h12-13,15,24H,2-11,14H2,1H3 |
InChI 键 |
ZDZLKMLYWBLEHZ-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCCCNC1=C(C(=O)C(=O)C2=C1N=CC=C2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


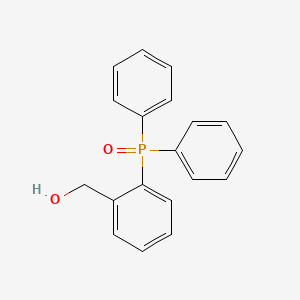
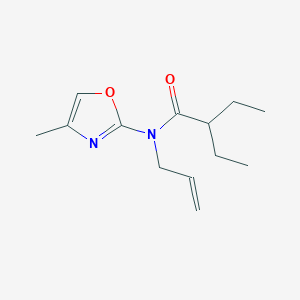
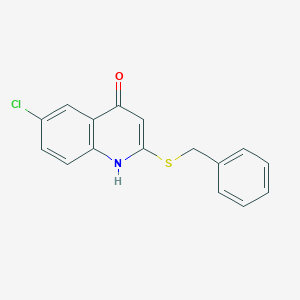
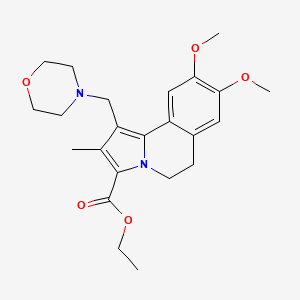
![2-(Difluoromethoxy)-5-ethoxybenzo[d]oxazole](/img/structure/B12896325.png)

![N-[(5-Propyl-1,3,4-thiadiazol-2-yl)carbamothioyl]glycine](/img/structure/B12896334.png)
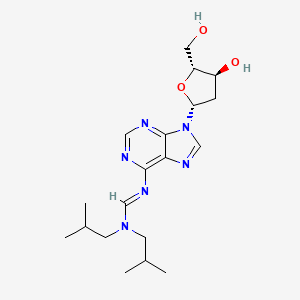
![6,7-Diphenyl-1,2,3,4-tetrahydroimidazo[2,1-c][1,2,4]triazine](/img/structure/B12896343.png)
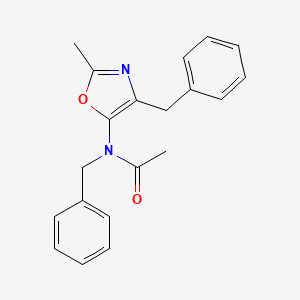
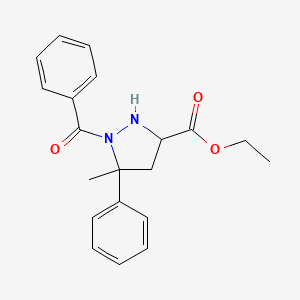
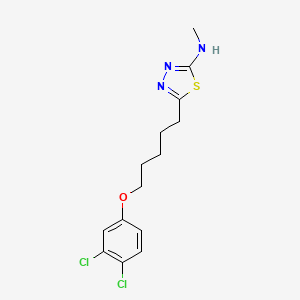
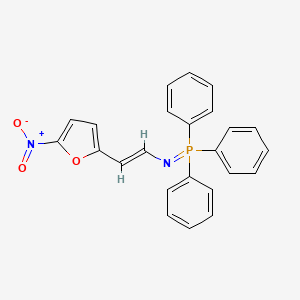
![Diethyl-[2-[(2-heptoxyphenyl)carbamoyloxy]-3-pyrrolidin-1-ylpropyl]azanium;2-hydroxy-2-oxoacetate](/img/structure/B12896387.png)
